molecular formula C7H34N3O10P B1469597 Spermidine phosphate hexahydrate CAS No. 23273-82-7

Spermidine phosphate hexahydrate

Cat. No.: B1469597
CAS No.: 23273-82-7
M. Wt: 351.33 g/mol
InChI Key: NWDKSJXQENDBJY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Spermidine phosphate salt hexahydrate, also known as spermidine, interacts with several targets. These include the Beta-1 adrenergic receptor, Beta-2 adrenergic receptor, Thioredoxin reductase 1, cytoplasmic, Gentamicin 3’-acetyltransferase, and Spermidine/putrescine-binding periplasmic protein . These targets play crucial roles in various cellular processes, including cell signaling, redox homeostasis, antibiotic resistance, and polyamine transport .

Mode of Action

Spermidine interacts with its targets in several ways. It inhibits neuronal nitric oxide synthase (nNOS), which plays a role in neurotransmission . It also binds and precipitates DNA, which can be used for the purification of DNA binding proteins . Furthermore, it stimulates T4 polynucleotide kinase activity .

Biochemical Pathways

Spermidine is involved in several biochemical pathways. It is a part of the Methionine Metabolism and Spermidine and Spermine Biosynthesis pathways . It is also known to protect macromolecules involved in physiological and biochemical processes in cells .

Pharmacokinetics

It is known that spermidine is found in almost all tissues in association with nucleic acids .

Result of Action

The action of spermidine results in various molecular and cellular effects. For instance, it is known to enhance the energetic and cytotoxic power of CD8+ T cells . It also plays a role in stabilizing some membranes and nucleic acid structures .

Action Environment

The action of spermidine can be influenced by environmental factors. For instance, it is known that spermidine levels decline significantly in different cell types and tissues of aging organisms . Therefore, the aging process can influence the action, efficacy, and stability of spermidine.

Biochemical Analysis

Biochemical Properties

Spermidine phosphate salt hexahydrate is known for its ability to inhibit neuronal nitric oxide synthase (nNOS) and stimulate T4 polynucleotide kinase activity . It binds and precipitates DNA, making it useful for the purification of DNA-binding proteins . The compound interacts with enzymes such as nNOS and proteins involved in DNA binding, highlighting its significance in biochemical reactions.

Cellular Effects

Spermidine phosphate salt hexahydrate has been shown to enhance cell proliferation and migration in porcine intestinal epithelial cells . It significantly elevates the rate of migration and reduces the expression of pro-inflammatory cytokines such as IL-8, IL-6, and TNF-α . Additionally, it suppresses the phosphorylation of NF-κB, indicating its role in modulating inflammatory responses .

Molecular Mechanism

At the molecular level, spermidine phosphate salt hexahydrate exerts its effects by binding to and precipitating DNA, which can be used for the purification of DNA-binding proteins . It also inhibits nNOS, affecting nitric oxide production . These interactions highlight its role in enzyme inhibition and activation, as well as changes in gene expression.

Temporal Effects in Laboratory Settings

Spermidine phosphate salt hexahydrate solutions should be sterile-filtered and stored frozen to prevent deamination over time . The compound’s stability and degradation are crucial for maintaining its effectiveness in long-term studies. Regular preparation of new solutions is recommended to ensure consistent results .

Dosage Effects in Animal Models

While specific dosage effects of spermidine phosphate salt hexahydrate in animal models were not found, it is known that polyamines like spermidine can have varying effects depending on the dosage. High doses may lead to toxic or adverse effects, while optimal doses can enhance cellular functions and metabolic processes .

Metabolic Pathways

Spermidine phosphate salt hexahydrate is involved in the polyamine metabolic pathway, where it is synthesized from putrescine and converted to spermine . It interacts with enzymes such as ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC), playing a role in regulating metabolic flux and metabolite levels .

Transport and Distribution

Within cells, spermidine phosphate salt hexahydrate is transported and distributed through various transporters and binding proteins . Its localization and accumulation are influenced by these interactions, affecting its overall activity and function in cellular processes .

Subcellular Localization

Spermidine phosphate salt hexahydrate is localized in specific subcellular compartments, where it interacts with DNA and other biomolecules . Its activity is directed by targeting signals and post-translational modifications, ensuring its proper function within the cell .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Spermidine phosphate hexahydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation may yield different oxidized forms of spermidine, while substitution reactions may result in derivatives with altered functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spermidine phosphate hexahydrate is unique due to its specific role in promoting autophagy and its ability to stabilize DNA structures. Its phosphate and hexahydrate forms also provide distinct properties that differentiate it from other polyamines .

Properties

CAS No.

23273-82-7

Molecular Formula

C7H34N3O10P

Molecular Weight

351.33 g/mol

IUPAC Name

N'-(3-aminopropyl)butane-1,4-diamine;phosphoric acid;hexahydrate

InChI

InChI=1S/C7H19N3.H3O4P.6H2O/c8-4-1-2-6-10-7-3-5-9;1-5(2,3)4;;;;;;/h10H,1-9H2;(H3,1,2,3,4);6*1H2

InChI Key

NWDKSJXQENDBJY-UHFFFAOYSA-N

SMILES

C(CCNCCCN)CN.C(CCNCCCN)CN.O.O.O.O.O.O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O

Canonical SMILES

C(CCNCCCN)CN.O.O.O.O.O.O.OP(=O)(O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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